molecular formula C21H24N4O5S B11021678 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Cat. No.: B11021678
M. Wt: 444.5 g/mol
InChI Key: WISYFACGGAYRKJ-UHFFFAOYSA-N
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Description

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a morpholine ring, a sulfonyl group, a pyrrolidine ring, and a pyridine moiety, making it a versatile candidate for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction involving a suitable sulfonyl chloride and morpholine.

    Pyrrolidine Ring Construction: The pyrrolidine ring is synthesized via a cyclization reaction, often involving a diketone precursor.

    Coupling with Pyridine: The pyridine moiety is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable tool in drug discovery and biochemical research.

Biological Activity

The compound 1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a derivative of pyrrolidine and morpholine, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O3C_{20}H_{25}N_{3}O_{3} with a molecular weight of 355 g/mol. The structural formula features a pyrrolidine ring substituted with a carboxamide group, a morpholine moiety, and a pyridine derivative. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC20H25N3O3
Molecular Weight355 g/mol
AppearanceWhite to yellow crystalline powder
Assay98%

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including the target compound, exhibit significant anticancer properties. A study conducted using the A549 human lung adenocarcinoma model demonstrated the compound's ability to induce cytotoxicity in cancer cells. The following findings were noted:

  • Cell Viability Assay : The compound was tested at a concentration of 100 µM for 24 hours. Results indicated a notable reduction in cell viability compared to control groups treated with cisplatin, suggesting potential as an alternative therapeutic agent .
  • Mechanism of Action : The anticancer efficacy appears to be structure-dependent, with specific modifications leading to enhanced activity against tumor cells while sparing normal cells (HSAEC-1 KT) from significant toxicity .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens:

  • Pathogen Testing : The compound was screened against multidrug-resistant strains such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. Results showed promising inhibitory effects against these clinically significant pathogens .
  • Structure-Activity Relationship (SAR) : Variations in the molecular structure influenced antimicrobial potency, highlighting the importance of specific functional groups in enhancing biological activity .

Case Study 1: Anticancer Efficacy in Lung Cancer Models

In a controlled study, researchers administered varying concentrations of the compound to A549 cells. The findings revealed:

  • A dose-dependent decrease in cell proliferation.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Broad-Spectrum Antimicrobial Testing

Another study focused on evaluating the compound's effectiveness against a panel of resistant bacterial strains. Key outcomes included:

  • Significant inhibition zones observed in agar diffusion assays.
  • Minimum inhibitory concentrations (MIC) were determined for each strain, establishing the compound's potential as an antimicrobial agent.

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N4O5S/c26-20-13-17(21(27)23-14-16-5-7-22-8-6-16)15-25(20)18-1-3-19(4-2-18)31(28,29)24-9-11-30-12-10-24/h1-8,17H,9-15H2,(H,23,27)

InChI Key

WISYFACGGAYRKJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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